rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol
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Overview
Description
“rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol” is a synthetic organic compound that features a brominated pyrazole ring attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol” typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Oxolane Ring Formation: The oxolane ring can be formed through the cyclization of a suitable diol precursor under acidic conditions.
Coupling Reaction: The brominated pyrazole is then coupled with the oxolane ring through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydride in DMF.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, “rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol” can be used as a building block for the synthesis of more complex molecules.
Biology
The compound may have potential as a bioactive molecule, with applications in the development of pharmaceuticals or agrochemicals.
Medicine
Research into the medicinal properties of this compound could reveal potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol” would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromo-1H-pyrazol-1-yl)oxolane
- 4-(4-chloro-1H-pyrazol-1-yl)oxolane
- 4-(4-fluoro-1H-pyrazol-1-yl)oxolane
Uniqueness
The presence of the bromine atom on the pyrazole ring and the specific stereochemistry of the oxolane ring make “rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol” unique. These features can influence its reactivity, biological activity, and physical properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
(3S,4R)-4-(4-bromopyrazol-1-yl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c8-5-1-9-10(2-5)6-3-12-4-7(6)11/h1-2,6-7,11H,3-4H2/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXVCUUYYAWRKI-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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